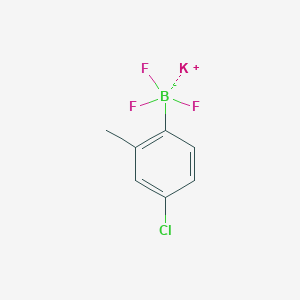

Potassium (4-chloro-2-methylphenyl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

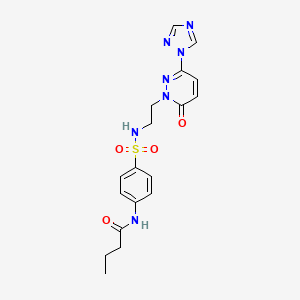

Potassium (4-chloro-2-methylphenyl)trifluoroborate is a chemical compound with the CAS Number: 1620108-43-1 . It has a molecular weight of 232.48 . The compound is a solid at room temperature and is stored in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C7H6BClF3K . The Inchi Code for the compound is 1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Applications in Suzuki Cross-Coupling Reactions

Potassium (4-chloro-2-methylphenyl)trifluoroborate is primarily noted for its role in Suzuki cross-coupling reactions. It serves as a stable, air- and moisture-resistant solid that can be stored indefinitely, facilitating convenient handling in chemical processes. The cross-coupling reactions are catalyzed by palladium and are known to proceed smoothly with a variety of functional groups, yielding good to excellent product yields. Notably, these reactions are tolerant of multiple functional groups, enabling a broad range of chemical synthesis applications (Molander & Rivero, 2002).

Catalysis in Aqueous Media

Further expanding its utility, this compound engages in cross-coupling with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, enables the synthesis of biphenyls under phosphine-free conditions. The reaction is adaptable to both conventional and microwave heating, highlighting its versatility in various chemical synthesis settings (Alacid & Nájera, 2008).

Lithium-Halogen Exchange Reactions

The compound also finds use in lithium-halogen exchange reactions. Aryl bromides with the potassium trifluoroborate moiety can undergo exchange reactions with alkyllithium reagents at low temperatures. This method has shown particular efficacy in the synthesis of alcohols from aldehydes and ketones, though reactivity with esters remains challenging. This application opens new pathways for functional group transformations in organic synthesis (Molander & Ellis, 2006).

Hydrolysis to Organoboronic Acids

Moreover, this compound is susceptible to hydrolysis in the presence of iron trichloride, yielding organoboronic acids. This hydrolysis is applicable to a spectrum of organotrifluoroborates including aryl, alkenyl, and alkyl variants. The process is characterized by its mild conditions and good to excellent yield, making it a valuable step in the synthesis of organoboronic acids (Blevins et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

potassium;(4-chloro-2-methylphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZYEYUURQCBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)

![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)